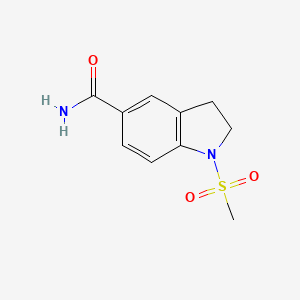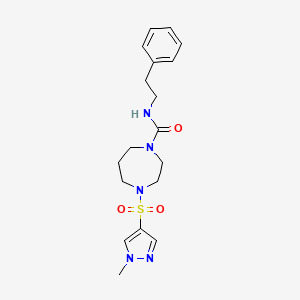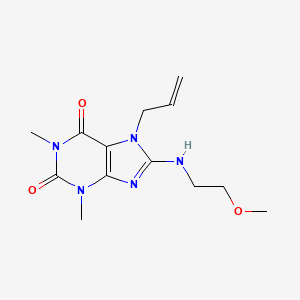
1-(Methylsulfonyl)indoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Methylsulfonyl)indoline-5-carboxamide” is a chemical compound that can be purchased for pharmaceutical testing . It’s part of the indole family of compounds, which have been the focus of many researchers in the study of pharmaceutical compounds .
Synthesis Analysis
Indole derivatives, including “this compound”, have been synthesized using various strategies . The presence of a carboxamide moiety at positions 2 and 3 gives these compounds unique inhibitory properties . The carboxamide moiety in indole derivatives forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers due to their biological properties and potential to be the target . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity and Cancer Research
1-(Methylsulfonyl)indoline-5-carboxamide derivatives have been extensively studied for their cytotoxic activity against various human cancer cell lines. For instance, indole C5-O-substituted seco-cyclopropylindole compounds demonstrated significant cytotoxic activity, especially compounds with small-sized sulfonyl substituents, against cell lines such as COLO 205, SK-MEL-2, A549, and JEG-3. These compounds exhibited a level of activity comparable to doxorubicin, a widely used chemotherapeutic drug (Choi & Ma, 2010). Another research highlighted the anticancer activity of 4-vinyl-1-arylsulfonylimidazolidinones, indicating the role of the phenyl group at the 4-position as a crucial factor for the activity of such compounds (Kwak et al., 2006).
GPR119 Agonist for Anti-diabetic Applications
Compounds containing the 1-(methylsulfonyl)indoline motif have been identified as potent GPR119 agonists, a target for anti-diabetic agents. These compounds showed promising results in lowering plasma glucose excursion and stimulating glucose-dependent insulin secretion in rat models, highlighting their potential as anti-diabetic medications (Sato et al., 2014).
COX-2 Inhibition for Anti-inflammatory Applications
Research has also explored the potential of 1-(methylsulfonyl)indoline derivatives as cyclooxygenase-2 (COX-2) inhibitors. These compounds have shown significant potency and selectivity in inhibiting COX-2, which is crucial for their anti-inflammatory properties. Docking studies suggested a unique binding mechanism to the COX-2 binding site, different from traditional COX-2 inhibitors (Cruz-López et al., 2007).
Histone Deacetylase Inhibition for Cancer Therapy
1-Arylsulfonyl indoline-benzamides have shown potent inhibition of histone deacetylases (HDAC), providing a dual mechanism of action by inhibiting tubulin and HDAC, which is significant for cancer therapy. These compounds demonstrated substantial antiproliferative activity against various cancer cells, including multi-drug-resistant cell lines (Lai et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-16(14,15)12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZGDAUUVCVGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Isopropylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2475574.png)

![ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2475576.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2475579.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2475580.png)


![3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2475585.png)



![2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475595.png)
amine hydrochloride](/img/structure/B2475596.png)